molecular formula C26H22F2N2O5S B343349 6,8-DIETHYL (2E)-5-AMINO-7-(2-FLUOROPHENYL)-2-[(2-FLUOROPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE

6,8-DIETHYL (2E)-5-AMINO-7-(2-FLUOROPHENYL)-2-[(2-FLUOROPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE

Cat. No.: B343349
M. Wt: 512.5 g/mol
InChI Key: DQZNEQWVJYJMBH-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 5-amino-2-(2-fluorobenzylidene)-7-(2-fluorophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate is a complex organic compound that belongs to the class of thiazolopyridines This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridine ring, with various substituents such as fluorobenzylidene and fluorophenyl groups

Preparation Methods

The synthesis of 6,8-DIETHYL (2E)-5-AMINO-7-(2-FLUOROPHENYL)-2-[(2-FLUOROPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE typically involves multi-step reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of diethyl 2-aminothiazole-4,6-dicarboxylate with 2-fluorobenzaldehyde and 2-fluorobenzylidene derivatives in the presence of a suitable catalyst. The reaction conditions often require specific temperatures, solvents, and pH levels to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

Diethyl 5-amino-2-(2-fluorobenzylidene)-7-(2-fluorophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo substitution reactions, where specific substituents are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

    Condensation: Condensation reactions can occur, leading to the formation of larger, more complex molecules.

Scientific Research Applications

Diethyl 5-amino-2-(2-fluorobenzylidene)-7-(2-fluorophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate has several scientific research applications:

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,8-DIETHYL (2E)-5-AMINO-7-(2-FLUOROPHENYL)-2-[(2-FLUOROPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Diethyl 5-amino-2-(2-fluorobenzylidene)-7-(2-fluorophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate can be compared with other similar compounds, such as:

    Thiazolopyridines: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical properties and applications.

    Fluorobenzylidene derivatives: Compounds with similar fluorobenzylidene groups may exhibit comparable chemical reactivity and biological activities.

    Fluorophenyl derivatives:

The uniqueness of 6,8-DIETHYL (2E)-5-AMINO-7-(2-FLUOROPHENYL)-2-[(2-FLUOROPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE lies in its specific combination of substituents and the resulting chemical properties, making it a valuable compound for various scientific research and industrial applications.

Properties

Molecular Formula

C26H22F2N2O5S

Molecular Weight

512.5 g/mol

IUPAC Name

diethyl (2E)-5-amino-7-(2-fluorophenyl)-2-[(2-fluorophenyl)methylidene]-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate

InChI

InChI=1S/C26H22F2N2O5S/c1-3-34-25(32)20-19(15-10-6-8-12-17(15)28)21(26(33)35-4-2)24-30(22(20)29)23(31)18(36-24)13-14-9-5-7-11-16(14)27/h5-13,19H,3-4,29H2,1-2H3/b18-13+

InChI Key

DQZNEQWVJYJMBH-QGOAFFKASA-N

SMILES

CCOC(=O)C1=C(N2C(=C(C1C3=CC=CC=C3F)C(=O)OCC)SC(=CC4=CC=CC=C4F)C2=O)N

Isomeric SMILES

CCOC(=O)C1=C(N2C(=C(C1C3=CC=CC=C3F)C(=O)OCC)S/C(=C/C4=CC=CC=C4F)/C2=O)N

Canonical SMILES

CCOC(=O)C1=C(N2C(=C(C1C3=CC=CC=C3F)C(=O)OCC)SC(=CC4=CC=CC=C4F)C2=O)N

Origin of Product

United States

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